Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines Ethyl 2-methyl-2,3-butadienoate, a related compound to Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate, has been utilized in phosphine-catalyzed [4 + 2] annulation reactions. This process creates ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Carboxyl-Protecting Group in Peptide Chemistry The 2-(diphenylphosphino) ethyl group (DPPE), related to this compound, has been described as a novel carboxyl-protecting group in peptide chemistry. It is introduced via esterification and is stable under standard conditions for peptide synthesis, showing its utility in this domain (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Synthesis of Pyrazolo[3,4-b]pyridine Products Efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved using condensation reactions with activated carbonyl groups. This demonstrates the compound's role in the creation of new N-fused heterocycle products (Ghaedi et al., 2015).
Supramolecular Aggregation Research on polysubstituted pyridines, closely related to this compound, has shown their capability to form supramolecular aggregates through various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. This highlights their potential in the study of molecular structures and interactions (Suresh et al., 2007).
Physicochemical Investigation and Fluorescence Quenching Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate, a compound similar to this compound, has been synthesized and studied for its electronic absorption and fluorescence spectrum in various solvents. Its fluorescence quenching with different solvents suggests potential applications in physicochemical research and as a fluorescence probe (Khan, Asiri, & Al-Thaqafy, 2016).
Crystal Structures of Pyridine Carboxylate Derivatives The crystal structures and conformational studies of compounds like ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate demonstrate the potential of this compound derivatives in understanding molecular configurations and interactions (Pandian et al., 2014).
Antibacterial Activity of Pyridinyl-Oxadiazoles Ethyl pyridine-4-carboxylate, structurally related to this compound, has been utilized in synthesizing compounds that were tested for antibacterial activity, highlighting its potential in medical research (Singh & Kumar, 2015).
Trifluoromethylated Pyrano[4,3-b]pyrans Synthesis Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, structurally analogous to this compound, have been synthesized for use in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s suggested that the tmp group plays a critical role in fitting into the binding sites of certain proteins, influencing their function .
Biochemical Pathways
It’s suggested that the compound may influence the endoplasmic reticulum (er) stress pathway, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
The compound’s logp value, which can influence its bioavailability, is reported to be 295110 .
Result of Action
The compound has been associated with neuroprotective and anti-inflammatory properties . It has shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Properties
IUPAC Name |
ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-5-23-17(19)11-6-7-18-13(8-11)12-9-14(20-2)16(22-4)15(10-12)21-3/h6-10H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFJQRIDOLQYLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583116 | |
Record name | Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
427885-83-4 | |
Record name | Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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